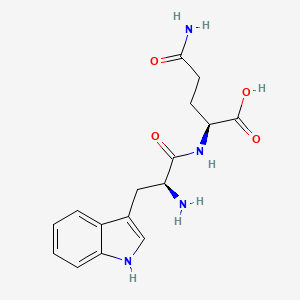

Tryptophanyl-glutamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Triptofano-L-glutamina es un dipéptido compuesto por los aminoácidos L-triptófano y L-glutamina. El L-triptófano es un aminoácido aromático esencial, mientras que la L-glutamina es un aminoácido condicionalmente esencial.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: L-Triptofano-L-glutamina puede sintetizarse mediante reacciones de acoplamiento peptídico. Un método común implica el uso de reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS) para facilitar la formación del enlace peptídico entre L-triptófano y L-glutamina. La reacción normalmente ocurre en un disolvente orgánico como la dimetilformamida (DMF) en condiciones suaves.

Métodos de producción industrial: La producción industrial de L-Triptofano-L-glutamina a menudo involucra procesos de fermentación microbiana. Las cepas genéticamente modificadas de Escherichia coli se utilizan comúnmente para producir L-triptófano y L-glutamina, que luego se acoplan químicamente para formar el dipéptido. Este método es preferido debido a su rentabilidad y escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: L-Triptofano-L-glutamina puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El anillo indólico del L-triptófano puede oxidarse para formar derivados de quinurenina.

Reducción: El grupo carboxilo de L-glutamina puede reducirse para formar alcoholes correspondientes.

Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en condiciones anhidras.

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la trietilamina.

Productos principales:

Oxidación: Derivados de quinurenina.

Reducción: Derivados de alcohol de L-glutamina.

Sustitución: Derivados N-alquilo o N-acilo del dipéptido.

Aplicaciones Científicas De Investigación

L-Triptofano-L-glutamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la formación y estabilidad del enlace peptídico.

Biología: Se investiga su papel en la síntesis de proteínas y el metabolismo celular.

Medicina: Se explora su potencial efecto terapéutico en el tratamiento de afecciones como la depresión y la ansiedad debido a su participación en la síntesis de serotonina.

Industria: Se utiliza en la producción de suplementos dietéticos y alimentos funcionales para mejorar el valor nutricional

Mecanismo De Acción

L-Triptofano-L-glutamina ejerce sus efectos a través de varios mecanismos:

L-Triptofano: Sirve como precursor para la síntesis de serotonina en el cerebro. Se hidroxila a 5-hidroxitriptófano y luego se descarboxila a serotonina, que regula el estado de ánimo, el sueño y el apetito.

L-Glutamina: Actúa como donante de nitrógeno en varias vías biosintéticas. Está involucrado en la síntesis de nucleótidos, aminoazúcares y otros aminoácidos. .

Comparación Con Compuestos Similares

L-Triptofano-L-glutamina se puede comparar con otros dipéptidos y aminoácidos:

L-Triptofano-L-alanina: Otro dipéptido con diferentes efectos metabólicos y fisiológicos.

L-Glutamina-L-alanina: Conocido por su papel en el metabolismo muscular y la recuperación.

L-Triptofano: Como aminoácido único, está principalmente involucrado en la síntesis de serotonina.

L-Glutamina: Como aminoácido único, apoya la función inmunitaria y la salud intestinal.

Singularidad: L-Triptofano-L-glutamina es único debido a sus propiedades combinadas de L-triptófano y L-glutamina, lo que lo convierte en un compuesto versátil con posibles beneficios en múltiples áreas de investigación y aplicación .

Propiedades

Fórmula molecular |

C16H20N4O4 |

|---|---|

Peso molecular |

332.35 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H20N4O4/c17-11(7-9-8-19-12-4-2-1-3-10(9)12)15(22)20-13(16(23)24)5-6-14(18)21/h1-4,8,11,13,19H,5-7,17H2,(H2,18,21)(H,20,22)(H,23,24)/t11-,13-/m0/s1 |

Clave InChI |

NZCPCJCJZHKFGZ-AAEUAGOBSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)

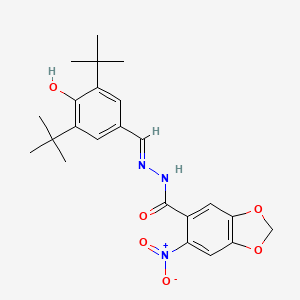

![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)

![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)